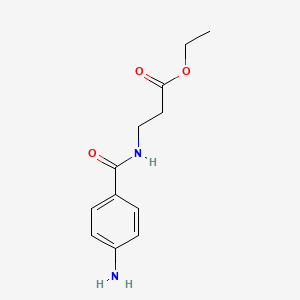

Ethyl 3-(4-aminobenzamido)propanoate

Description

Ethyl 3-(4-aminobenzamido)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-aminobenzamido group. It is synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding a colorless oil with a high purity (97% yield) .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 3-[(4-aminobenzoyl)amino]propanoate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-11(15)7-8-14-12(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,16) |

InChI Key |

QJKOMKSYFZOKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminobenzamido)propanoate can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with propionic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with ethyl 3-aminopropionate under basic conditions to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminobenzamido)propanoate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-aminobenzoic acid and ethanol.

Reduction: 3-(4-Aminobenzoylamino)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

- Structure: Features a methylthio (-SCH3) group instead of the 4-aminobenzamido moiety.

- Applications: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity esters . Unlike the pharmaceutical focus of Ethyl 3-(4-aminobenzamido)propanoate, this compound is primarily studied in food chemistry for its organoleptic properties.

- Synthesis: Not detailed in the provided evidence but likely involves thiol-esterification pathways.

Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate

- Structure : Contains a 4-methoxybenzamido group and a 3,5-dimethylisoxazolyl substituent.

- Applications : Investigated as a bromodomain inhibitor, targeting epigenetic regulatory proteins .

- Synthesis : Prepared via reductive amination and Suzuki coupling, yielding a brown solid with a low 17% yield, indicative of the complexity of multi-step reactions .

Ethyl 3-(Isopropylamino)propanoate

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Structure: Incorporates a thiazolidinone ring, known for antimicrobial activity.

- Applications : Tested against Gram-positive/-negative bacteria and fungi, highlighting the impact of heterocyclic modifications on bioactivity .

- Synthesis: Derived from reactions with aminopyridines and hydrazides, though yields are unspecified .

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

- Structure : Complex nitroso and pyridinyl substituents.

- Synthesis : Multi-component reactions likely required, given the structural complexity .

Key Findings and Trends

- Synthetic Efficiency: this compound achieves a high yield (97%) via straightforward hydrogenation , whereas analogs like the bromodomain inhibitor require multi-step syntheses with lower yields (e.g., 17% ).

- Bioactivity vs. Applications: Aminobenzamido Group: Favors pharmaceutical applications (e.g., receptor antagonism ). Thiazolidinone/Heterocycles: Enhance antimicrobial activity . Aliphatic Amines (e.g., Isopropylamino): Suit agrochemical intermediates due to stability and reactivity .

- Structural Flexibility: Minor modifications (e.g., replacing -NH2 with -SCH3 or adding heterocycles) drastically shift utility from medicine to agriculture or food science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.